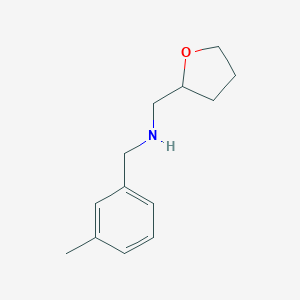

(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDHTNFZZGECOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387697 | |

| Record name | 1-(3-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356530-65-9 | |

| Record name | 1-(3-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

A patented method for analogous structures employs hydroxyapatite-supported nickel catalysts under mixed ammonia/hydrogen gas (0.1–1 MPa) at 40–60°C. This system facilitates selective imine reduction while minimizing over-reduction byproducts. Typical reaction durations range from 3–6 hours, with yields exceeding 70% in optimized batches.

Borohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at room temperature offers a milder alternative. This method avoids high-pressure equipment but requires careful pH control (buffered at pH 6–7) to prevent aldehyde self-condensation. Comparative studies on similar amines report yields of 65–80%.

Alkylation of Primary Amines

Direct alkylation provides a robust route by reacting 3-methylbenzylamine with tetrahydrofuran-2-ylmethyl halides or sulfonates.

Halide Alkylation

Tetrahydrofuran-2-ylmethyl chloride reacts with 3-methylbenzylamine in dimethylformamide (DMF) using potassium carbonate as a base. Elevated temperatures (80–100°C) over 12–24 hours achieve 60–75% yields. Challenges include halide stability; iodide derivatives offer higher reactivity but lower selectivity.

Mitsunobu Coupling

For alcohol precursors, the Mitsunobu reaction couples tetrahydrofuran-2-ylmethanol with 3-methylbenzylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This method avoids harsh conditions but requires stoichiometric reagents, limiting cost-effectiveness for large-scale production.

Nucleophilic Substitution Approaches

Sulfonate Ester Intermediates

Formation of tetrahydrofuran-2-ylmethyl methanesulfonate enables nucleophilic displacement by 3-methylbenzylamine. Reactions in tetrahydrofuran (THF) at reflux (66°C) for 8 hours yield 55–68% product. Sulfonate leaving groups improve reaction kinetics compared to chlorides.

Azide Reduction

A two-step sequence involves:

-

Staudinger reaction of tetrahydrofuran-2-ylmethyl azide with triphenylphosphine to generate the iminophosphorane intermediate

-

Quenching with 3-methylbenzylamine to form the target amine

This method achieves 50–60% overall yields but introduces handling risks with azide intermediates.

Catalytic Methods from Patented Processes

Adapting innovations from CN110407776B, a three-step protocol demonstrates industrial potential:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization of maleic glycol | 120–150°C, modified montmorillonite catalyst | 85% |

| 2 | Hydroformylation of 2,5-dihydrofuran | Co2(CO)8 catalyst, 50–100°C, 0.1–3 MPa syngas | 78% |

| 3 | Reductive amination | Ni/HAP catalyst, 40–60°C, NH3/H2 | 82% |

This route minimizes toxic intermediates and enables continuous processing via fixed-bed reactors.

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Temperature Range | Pressure Requirements | Typical Yield | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 40–60°C | 0.1–1 MPa | 70–82% | Industrial |

| Borohydride Reduction | 20–25°C | Ambient | 65–80% | Lab-scale |

| Halide Alkylation | 80–100°C | Ambient | 60–75% | Pilot-scale |

| Sulfonate Alkylation | 66°C | Ambient | 55–68% | Lab-scale |

Purification and Characterization

Final purification employs flash chromatography (pentane/ethyl acetate gradients) or distillation under reduced pressure. Nuclear magnetic resonance (NMR) spectra confirm structure through characteristic signals:

-

1H NMR : δ 1.45–1.85 (m, 4H, tetrahydrofuran CH2), 2.30 (s, 3H, Ar-CH3), 3.65–3.80 (m, 2H, N-CH2)

-

13C NMR : δ 21.4 (Ar-CH3), 52.8 (N-CH2), 77.3 (tetrahydrofuran O-C)

Industrial-Scale Optimization

Fixed-bed reactor systems for cyclization and gas-phase amination reduce solvent consumption by 40% compared to batch processes . Continuous flow hydrogenation modules achieve space-time yields of 0.8–1.2 kg/L·h, making the catalytic route economically viable for multi-ton production.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, while the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Analogs

(a) (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.715 g/mol

- CAS No.: 351436-78-7

- Chlorine may improve binding affinity in pharmaceutical contexts due to its electronegativity, but it also increases hydrophobicity and steric bulk.

(b) (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.715 g/mol

- CAS No.: 356532-08-6

- Key Differences :

- The ortho-chloro substitution introduces steric hindrance near the nitrogen center, which could reduce conformational flexibility compared to the meta-methyl substituent in the target compound.

- Ortho-substituted analogs often exhibit distinct pharmacokinetic profiles due to altered metabolic stability .

(c) (4-Methylbenzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

- Molecular Formula: C₁₃H₁₉NO·HCl (salt form)

- CAS No.: 13605-56-6

- Key Differences :

Heteroaromatic and Aliphatic Analogs

(a) Pyridin-4-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

- Molecular Formula : C₁₁H₁₆N₂O

- Molecular Weight : 192.26 g/mol

- CAS No.: 436086-99-6

- Key Differences :

- Replacement of the benzyl group with a pyridin-4-ylmethyl moiety introduces a nitrogen atom into the aromatic system, altering electronic properties and hydrogen-bonding capacity.

- Pyridine-containing amines often exhibit enhanced solubility in polar solvents and distinct interactions in biological systems .

(b) Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- CAS No.: 1061682-29-8

- Key Differences :

Bioactive Derivatives

(a) N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

- Example : Compound 6 in

- Key Features :

- The tetrahydrofuran group is replaced with a furan-2-ylmethyl moiety, which lacks the oxygen's ring saturation.

- These derivatives demonstrated antimicrobial activity against Staphylococcus epidermidis (MIC = 2 µg/mL), suggesting that the tetrahydrofuran group in the target compound may similarly contribute to bioactivity .

(b) Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

- Example : 2-Methyl-3,5-diphenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- CAS No.: 890625-77-1

- The tetrahydrofuran group may enhance membrane permeability due to its moderate polarity .

Physicochemical and Pharmacological Trends

Structural Impact on Properties

| Substituent | Molecular Weight (g/mol) | Polarity | Bioactivity Potential |

|---|---|---|---|

| 3-Methylbenzyl | 205.30 | Moderate | Moderate |

| 4-Chlorobenzyl | 225.72 | Low | High (e.g., antimicrobial) |

| Pyridin-4-ylmethyl | 192.26 | High | Variable (e.g., CNS) |

| Isopropyl | 143.23 | Low | Low |

Biological Activity

(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzyl group with a methyl substitution at the third position, linked to a tetrahydrofuran ring via an amine group. Its molecular formula is C13H17N and it has a molecular weight of 219.30 g/mol. The structural characteristics contribute to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 219.30 g/mol |

| Structural Features | Benzyl group, Tetrahydrofuran ring |

The biological activity of (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research suggests that the compound may modulate enzyme activity or receptor signaling pathways, which can influence various cellular processes. The exact mechanisms are still under investigation, but preliminary studies indicate that it may act through:

- Enzyme Inhibition : Binding to active sites of enzymes, altering their function.

- Receptor Modulation : Interacting with cell surface receptors, affecting downstream signaling pathways.

Antimicrobial Properties

Studies have demonstrated that (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine exhibits significant antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit critical metabolic pathways makes it a candidate for further exploration in antimicrobial drug development.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notable findings include:

- Cytotoxicity : The compound showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating effective concentration levels for inducing cell death.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 15.63 | Induces apoptosis |

| U-937 | 10.38 | Inhibits proliferation |

Research indicates that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Evaluation in Cancer Models : In vitro studies using MCF-7 and HeLa cells demonstrated that treatment with the compound resulted in G1 phase arrest and increased apoptosis markers such as caspase-3 activation. This suggests its potential as a lead compound for developing new anticancer therapies.

Future Directions

Research is ongoing to elucidate the full spectrum of biological activities associated with (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. Future studies will focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by the compound.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Structural Modifications : Investigating derivatives of the compound to enhance biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.